1,8-Bis(2-methylphenyl)naphthalene
Description
1,8-Bis(2-methylphenyl)naphthalene is a naphthalene derivative featuring two 2-methylphenyl groups at the 1 and 8 positions. These derivatives are characterized by steric and electronic effects imposed by substituents, influencing molecular geometry, intermolecular interactions, and reactivity. The 2-methylphenyl substituents likely induce steric hindrance, affecting torsion angles between the aryl rings and the naphthalene core, as seen in related compounds .
Properties
CAS No. |
110849-98-4 |
|---|---|
Molecular Formula |
C24H20 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1,8-bis(2-methylphenyl)naphthalene |
InChI |
InChI=1S/C24H20/c1-17-9-3-5-13-20(17)22-15-7-11-19-12-8-16-23(24(19)22)21-14-6-4-10-18(21)2/h3-16H,1-2H3 |
InChI Key |
MHKDXYYBGYVGRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC3=C2C(=CC=C3)C4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(2-methylphenyl)naphthalene typically involves the reaction of 1,8-dibromonaphthalene with 2-methylphenylboronic acid in the presence of a palladium catalyst. This reaction is known as the Suzuki-Miyaura coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C.
Industrial Production Methods
While specific industrial production methods for 1,8-Bis(2-methylphenyl)naphthalene are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(2-methylphenyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,8-Bis(2-methylphenyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of aromatic hydrocarbon interactions with biological systems.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1,8-Bis(2-methylphenyl)naphthalene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the behavior of biological molecules and materials, leading to various effects such as changes in electronic properties or biological activity.
Comparison with Similar Compounds
Torsion Angles and Substituent Orientation
- 1,8-Bis(4-fluorophenyl)naphthalene : The benzene rings are twisted at 67.76° and 67.50° relative to the naphthalene plane, with weak C–H···π interactions in the crystal lattice .
- 1,8-Bis(4-chlorobenzoyl)naphthalene : Aroyl groups are nearly perpendicular to the naphthalene ring, with syn-oriented substituents forming intramolecular hydrogen bonds .
- 1,8-Bis(dimethylamino)naphthalene (DMAN): The dimethylamino groups enable strong intramolecular NHN hydrogen bonds, which are asymmetric in the protonated form (DMANH⁺) .
Unlike DMAN, which prioritizes hydrogen bonding, steric effects dominate in 1,8-bis(2-methylphenyl)naphthalene.
Electronic Properties and Reactivity
Basicity and Hydrogen Bonding
- DMAN : Acts as a "proton sponge" with a pKa of ~12.1 in water due to strong NHN hydrogen bonds and charge delocalization .
- HMPN (Hexamethyltriaminophosphazenyl Derivative): A superbase with pK(BH⁺) = 29.9 in MeCN, surpassing DMAN by 12 orders of magnitude due to intramolecular hydrogen bonding and steric shielding .
- 1,8-Bis(2-methylsulfanylphenyl)naphthalene : Synthesized via Suzuki-Miyaura coupling with 87% yield, highlighting the versatility of diaryl naphthalenes in cross-coupling reactions .
Comparison : The 2-methylphenyl groups lack electron-donating or withdrawing capacity, rendering the target compound less reactive in acid-base chemistry compared to DMAN or HMPN. Its reactivity would instead align with sterically hindered aromatic systems, favoring applications in materials science over catalysis.
Data Tables
Table 1: Structural and Electronic Comparison of 1,8-Diaryl Naphthalenes
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